molecular formula C24H21N3O3 B10994815 4-({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)benzamide

4-({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)benzamide

Cat. No.: B10994815
M. Wt: 399.4 g/mol
InChI Key: STGYDFMTXGLVSM-UHFFFAOYSA-N
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Description

4-({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)benzamide is a complex organic compound that features an indole moiety, a benzamide group, and a benzyloxy substituent. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)benzamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The benzyloxy group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with the indole nitrogen.

The acetylation of the indole nitrogen is achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The final step involves the formation of the benzamide group through the reaction of the acetylated indole with an aminobenzamide derivative under appropriate conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas with a catalyst, metal hydrides

    Substitution: Benzyl halides, acetic anhydride, acetyl chloride

Major Products Formed

    Oxidation: Benzaldehyde, benzoic acid derivatives

    Reduction: Amines

    Substitution: Various substituted indole derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

4-[[2-(6-phenylmethoxyindol-1-yl)acetyl]amino]benzamide

InChI

InChI=1S/C24H21N3O3/c25-24(29)19-6-9-20(10-7-19)26-23(28)15-27-13-12-18-8-11-21(14-22(18)27)30-16-17-4-2-1-3-5-17/h1-14H,15-16H2,(H2,25,29)(H,26,28)

InChI Key

STGYDFMTXGLVSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CN3CC(=O)NC4=CC=C(C=C4)C(=O)N

Origin of Product

United States

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